Bis[4-(benzoylthio)phenyl] sulfide
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Overview
Description
Bis[4-(benzoylthio)phenyl] sulfide: is an organic compound characterized by the presence of two benzoylthio groups attached to a central sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(benzoylthio)phenyl] sulfide typically involves the reaction of 4-mercaptobenzophenone with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2C13H10OS+SCl2→C26H18O2S3+2HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[4-(benzoylthio)phenyl] sulfide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can yield thiols or other reduced sulfur-containing species.
Substitution: The benzoylthio groups can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis[4-(benzoylthio)phenyl] sulfide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine: In biological research, this compound can be used to study the effects of sulfur-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of Bis[4-(benzoylthio)phenyl] sulfide involves its interaction with various molecular targets. The benzoylthio groups can participate in nucleophilic or electrophilic reactions, depending on the conditions. The central sulfur atom can also undergo oxidation or reduction, leading to different chemical species that can interact with biological or chemical systems.
Comparison with Similar Compounds
Bis(4-hydroxyphenyl)sulfide: This compound has hydroxyl groups instead of benzoylthio groups, leading to different reactivity and applications.
Bis(4-methoxyphenyl)sulfide: The presence of methoxy groups alters the electronic properties and reactivity compared to Bis[4-(benzoylthio)phenyl] sulfide.
Bis(4-aminophenyl)sulfide: Amino groups provide different chemical behavior, particularly in terms of nucleophilicity and hydrogen bonding.
Uniqueness: this compound is unique due to the presence of benzoylthio groups, which impart distinct reactivity and potential applications. The combination of aromatic rings and sulfur atoms provides a versatile platform for chemical transformations and applications in various fields.
Biological Activity
Bis[4-(benzoylthio)phenyl] sulfide is an organosulfur compound that has gained attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies concerning this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
The chemical structure of this compound features two benzoylthio groups linked by a sulfur atom. Its molecular formula can be represented as C22H18S2. The presence of sulfur in its structure is significant as it influences the compound's reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to participate in thio-Michael addition reactions . This reaction involves the nucleophilic attack of thiol groups on electrophilic centers, leading to the formation of thioether products. Such reactions are essential in modulating protein functions and signaling pathways within biological systems.
Key Mechanisms:
- Cytoprotection : The compound may exert cytoprotective effects by modulating oxidative stress responses, potentially through the regulation of reactive sulfur species (RSS) like hydrogen sulfide (H₂S) .
- Anti-inflammatory Activity : Research indicates that compounds with similar structures can inhibit inflammatory pathways, suggesting that this compound might also possess anti-inflammatory properties .
Biological Evaluations and Case Studies
Several studies have investigated the biological effects of organosulfur compounds similar to this compound. The following table summarizes key findings from various research articles:
Research Findings
- Cytoprotection : A study highlighted that compounds related to this compound can enhance cellular resilience against oxidative damage by modulating H₂S levels, which plays a crucial role in cellular signaling and protection mechanisms .
- Anti-inflammatory Effects : Another research indicated that organosulfur compounds can significantly reduce inflammation markers in animal models, suggesting that this compound may have similar effects .
- Antimicrobial Properties : Recent evaluations showed that derivatives of this compound displayed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as therapeutic agents .
Properties
Molecular Formula |
C26H18O2S3 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
S-[4-(4-benzoylsulfanylphenyl)sulfanylphenyl] benzenecarbothioate |
InChI |
InChI=1S/C26H18O2S3/c27-25(19-7-3-1-4-8-19)30-23-15-11-21(12-16-23)29-22-13-17-24(18-14-22)31-26(28)20-9-5-2-6-10-20/h1-18H |
InChI Key |
SYRWONBRNGOILU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)SC3=CC=C(C=C3)SC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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